ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 393849-71-3
VCID: VC5302715
InChI: InChI=1S/C29H27BrN6O6S2/c1-3-42-28(39)25-20-5-4-6-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-11-9-18(30)10-12-19)14-31-26(38)17-8-7-16(2)21(13-17)36(40)41/h7-13H,3-6,14-15H2,1-2H3,(H,31,38)(H,32,37)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Molecular Formula: C29H27BrN6O6S2
Molecular Weight: 699.6

ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

CAS No.: 393849-71-3

Cat. No.: VC5302715

Molecular Formula: C29H27BrN6O6S2

Molecular Weight: 699.6

* For research use only. Not for human or veterinary use.

ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate - 393849-71-3

Specification

CAS No. 393849-71-3
Molecular Formula C29H27BrN6O6S2
Molecular Weight 699.6
IUPAC Name ethyl 2-[[2-[[4-(4-bromophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C29H27BrN6O6S2/c1-3-42-28(39)25-20-5-4-6-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-11-9-18(30)10-12-19)14-31-26(38)17-8-7-16(2)21(13-17)36(40)41/h7-13H,3-6,14-15H2,1-2H3,(H,31,38)(H,32,37)
Standard InChI Key ARVYVXZOPZODMY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]

Introduction

The compound ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex heterocyclic molecule. It belongs to a class of compounds that integrate triazole and thiophene frameworks, structures known for their potential in medicinal chemistry due to their biological activities. The presence of halogenated phenyl groups, nitro functionalities, and sulfur linkages suggests potential pharmacological relevance.

Structural Features

The compound's structure is characterized by:

  • Core Framework: A cyclopenta[b]thiophene moiety fused with a carboxylic ester group.

  • Functional Groups:

    • A bromophenyl group attached to the triazole ring.

    • A nitrophenyl group linked via a formamido bridge.

    • Sulfur-based acetamido substitution.

  • Triazole Ring: A 1,2,4-triazole nucleus with diverse substitutions that enhance chemical versatility.

These features suggest the compound may exhibit multiple modes of interaction with biological targets.

Synthesis Pathway

While specific synthetic details for this compound are unavailable in the provided results, analogous compounds involving triazole-thiophene systems are typically synthesized through:

  • Cyclization Reactions: Formation of the triazole ring via condensation of hydrazine derivatives with isothiocyanates or similar reagents.

  • S-Alkylation: Introduction of sulfur-containing groups to the thiophene core using alkyl halides in basic conditions.

  • Esterification: Formation of the ethyl ester group through reactions with ethanol and acid catalysts.

These steps often require careful control of reaction conditions to ensure regioselectivity and yield optimization.

Potential Applications

Compounds with similar scaffolds have been explored for:

  • Antimicrobial Activity: Triazole derivatives are known to inhibit fungal and bacterial growth by interfering with enzyme systems.

  • Anticancer Properties: Nitro-substituted aromatic systems can act as DNA intercalators or disruptors of cellular redox balance.

  • Pharmaceutical Intermediates: The compound's functional diversity makes it a candidate for further derivatization in drug discovery pipelines.

Analytical Characterization

For compounds like this, analytical techniques play a crucial role in confirming structure and purity:

  • Spectroscopy:

    • NMR (1H and 13C): To verify the chemical environment of protons and carbons.

    • IR Spectroscopy: For functional group identification (e.g., C=O stretch for ester, N-H bending for amides).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • X-Ray Crystallography: For precise structural elucidation and confirmation of stereochemistry.

Data Table

FeatureDetails
Molecular FormulaC26_{26}H23_{23}BrN6_{6}O5_{5}S2_{2}
Molecular Weight~635 g/mol
Functional GroupsBromophenyl, nitrophenyl, formamido, ester, thiophene
Key Analytical TechniquesNMR (1D/2D), IR spectroscopy, Mass spectrometry
Potential ApplicationsAntimicrobial agents, anticancer research, pharmaceutical intermediates

Research Implications

The compound's structural complexity and functional diversity make it an attractive subject for further investigation in:

  • Drug Design: Optimization for target-specific activity.

  • Material Science: Potential applications in organic electronics due to its conjugated system.

  • Biological Studies: Evaluation of bioactivity against various pathogens or cancer cell lines.

Further research should focus on synthesizing derivatives to explore structure-activity relationships (SAR).

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